molecular formula C15H10Cl2F3NO B2528091 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide CAS No. 554404-34-1

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide

Cat. No.: B2528091
CAS No.: 554404-34-1
M. Wt: 348.15
InChI Key: CXHBXCVZORPLOB-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes chloro and trifluoromethyl groups attached to a phenylacetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)phenyl isocyanate with a suitable amine under controlled conditions . The reaction is usually carried out in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its activity by influencing the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound exerts its effects through modulation of specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide is unique due to its specific combination of chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c16-10-6-7-12(11(8-10)15(18,19)20)21-14(22)13(17)9-4-2-1-3-5-9/h1-8,13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHBXCVZORPLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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